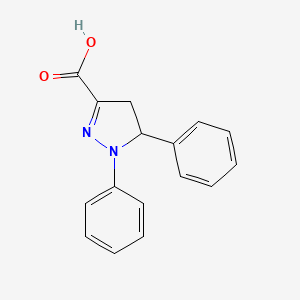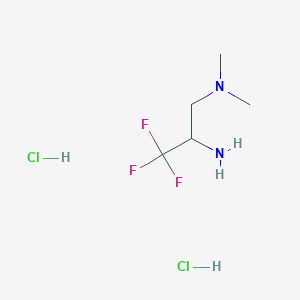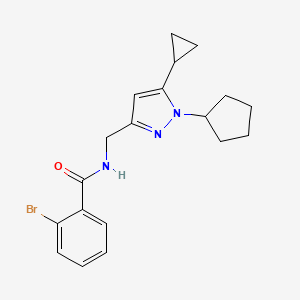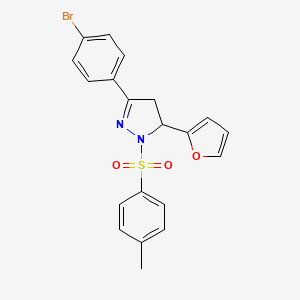
4-Diethylaminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Diethylaminomethyl-5-propyl-furan-2-carboxylic acid hydrochloride (4-DEAMFPC) is an organic compound belonging to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block for the synthesis of various other organic compounds. 4-DEAMFPC has been extensively studied in the past and is a valuable research tool for scientists.
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Studies have explored the synthesis and chemical properties of related furan derivatives. For example, Pevzner (2002) discussed the reduction of acetoxymethyl derivatives of furan carboxylic acid, leading to bis(hydroxymethyl)furans, and further reactions involving phosphorus-containing nucleophiles (Pevzner, 2002).
- Ozdowska (1978) elaborated a method for introducing carbon-14 into the molecule of a new drug related to furan carboxylic acid derivatives (Ozdowska, 1978).
Biobased Chemical Production :
- Research has focused on converting biomass-derived furans into valuable chemicals. For instance, Dijkman et al. (2014) identified an enzyme active towards furan derivatives for the synthesis of furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical (Dijkman et al., 2014).
- Teong et al. (2014) reviewed the development of 5-hydroxymethylfurfural (HMF), a derivative of furan compounds, as a promising platform molecule for producing various chemicals (Teong et al., 2014).
Biobased Materials and Polymers :
- Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters (Jiang et al., 2014).
- Triki et al. (2013) synthesized polyesteramides based on biobased furan derivatives, highlighting their potential in high-performance materials (Triki et al., 2013).
Enzymatic Synthesis and Biocatalysis :
- Jia et al. (2019) developed a dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, showcasing the versatility of biocatalysis in chemical synthesis (Jia et al., 2019).
- Zhang et al. (2020) reported on the production of furan carboxylic acids using cofactor-engineered E. coli cells, demonstrating the potential of microbial biocatalysts in industrial applications (Zhang et al., 2020).
Pharmaceutical and Antimicrobial Applications :
- Patel (2020) investigated the antimicrobial activities of furan ring-containing organic ligands, suggesting potential pharmaceutical applications (Patel, 2020).
- Zanatta et al. (2007) synthesized and characterized furan-3-carboxamides, evaluating their in vitro antimicrobial activities, which could inform drug development (Zanatta et al., 2007).
Analytical and Spectroscopic Studies :
- Research like that of Dias et al. (2015) involves the synthesis and characterization of furan derivatives, contributing to analytical chemistry and spectroscopy (Dias et al., 2015).
properties
IUPAC Name |
4-(diethylaminomethyl)-5-propylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-7-11-10(9-14(5-2)6-3)8-12(17-11)13(15)16;/h8H,4-7,9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZOCLXNSXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)
![(E)-ethyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2727138.png)

![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)
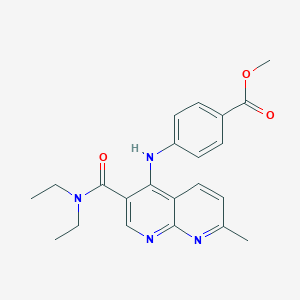

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)



